Methyl 3-(2,6-Difluorophenyl)-3-oxopropionate Methyl 3-(2,6-Difluorophenyl)-3-oxopropionate
Brand Name: Vulcanchem
CAS No.: 106816-08-4
VCID: VC21322870
InChI: InChI=1S/C10H8F2O3/c1-15-9(14)5-8(13)10-6(11)3-2-4-7(10)12/h2-4H,5H2,1H3
SMILES: COC(=O)CC(=O)C1=C(C=CC=C1F)F
Molecular Formula: C10H8F2O3
Molecular Weight: 214.16 g/mol

Methyl 3-(2,6-Difluorophenyl)-3-oxopropionate

CAS No.: 106816-08-4

Cat. No.: VC21322870

Molecular Formula: C10H8F2O3

Molecular Weight: 214.16 g/mol

* For research use only. Not for human or veterinary use.

Methyl 3-(2,6-Difluorophenyl)-3-oxopropionate - 106816-08-4

Specification

CAS No. 106816-08-4
Molecular Formula C10H8F2O3
Molecular Weight 214.16 g/mol
IUPAC Name methyl 3-(2,6-difluorophenyl)-3-oxopropanoate
Standard InChI InChI=1S/C10H8F2O3/c1-15-9(14)5-8(13)10-6(11)3-2-4-7(10)12/h2-4H,5H2,1H3
Standard InChI Key BIFNAGMKPWDGAL-UHFFFAOYSA-N
SMILES COC(=O)CC(=O)C1=C(C=CC=C1F)F
Canonical SMILES COC(=O)CC(=O)C1=C(C=CC=C1F)F

Introduction

Methyl 3-(2,6-difluorophenyl)-3-oxopropionate is an organic compound with the CAS number 106816-08-4. It is classified as an ester, featuring a propanoate backbone with a 2,6-difluorophenyl group attached to the carbon chain. This compound is of interest in research due to its unique chemical properties and potential biological activities.

Synthesis and Applications

The synthesis of Methyl 3-(2,6-difluorophenyl)-3-oxopropionate typically involves organic chemistry techniques such as condensation reactions or the use of specific catalysts to facilitate the formation of the ester linkage. This compound is useful in various fields, including medicinal chemistry, due to its potential interactions with biological targets.

Biological Activities

Research on compounds with similar structures suggests potential antimicrobial effects, making them candidates for further study in pharmaceutical applications. The difluorophenyl group enhances hydrophobic interactions while allowing for hydrogen bonding through the ester group, which is crucial in determining bioavailability and therapeutic potential.

Comparison with Analogues

Compound NameStructure FeaturesUnique Aspects
Methyl 3-(2,6-Difluorophenyl)-3-oxopropionateDifluorophenyl at positions 2 and 6Specific fluorine positioning influences reactivity and biological interactions
Methyl 3-(2,4-Difluorophenyl)-3-oxopropionateDifluorophenyl at positions 2 and 4Different fluorine substitution pattern
Methyl 3-(3,4-Difluorophenyl)-2-oxopropanoateFluorine substitutions at positions 3 and 4Variations in reactivity due to substitution
Methyl 3-(4-Fluorophenyl)-2-oxopropanoateSingle fluorine substitutionLess complex interaction profile

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